Regioisomer Impact on Hydrogen-Bond Geometry and Physicochemical Profiles
The three regioisomers of (piperidine-4-carbonyl)pyridine share the molecular formula C₁₁H₁₄N₂O (MW 190.24) but differ in the pyridine nitrogen position, resulting in distinct predicted pKₐ, hydrogen-bond-acceptor geometry, and dipole moment [1]. The 4-pyridyl isomer places the nitrogen para to the carbonyl, creating a linear hydrogen-bond vector with a predicted pKₐ of approximately 9.86 (conjugate acid of the pyridine nitrogen), versus 2-pyridyl isomers that introduce an intramolecular N···H–N interaction potential and lower basicity due to the electron-withdrawing effect of the adjacent carbonyl [1]. In the context of 4-pyridylpiperidine-derived sigma receptor antagonists, this para orientation is essential for achieving the low-nanomolar binding profile (σ₁R Ki = 4.5 nM) that defines the pharmacophore; 2-pyridyl and 3-pyridyl analogs produce different dihedral angles between the rings and are not interchangeable . Additionally, the 4-pyridyl free base dissolves in DMSO (>30 mg/mL), whereas the 2-pyridyl regioisomer is typically handled as the dihydrochloride salt, adding a molecular weight penalty (226.7 vs. 190.24) and introducing counterion-dependent solubility behavior .
vs. 2-Isomer (2HCl): MW 226.7, different pKa; 3-Isomer (HCl)
| Evidence Dimension | Regioisomeric position of pyridine nitrogen and its impact on pKₐ, hydrogen-bond geometry, and formulation form |
|---|---|
| Target Compound Data | 4-(Piperidine-4-carbonyl)pyridine: free base, MW 190.24, pyridine N para to carbonyl, predicted pKₐ ~9.86, solubility in DMSO >30 mg/mL [1] |
| Comparator Or Baseline | 2-(Piperidine-4-carbonyl)pyridine dihydrochloride: MW 226.7, pyridine N ortho to carbonyl; 3-(Piperidine-4-carbonyl)pyridine hydrochloride: pyridine N meta to carbonyl |
| Quantified Difference | MW difference: 36.46 g/mol (free base vs. dihydrochloride salt); distinct pKₐ and hydrogen-bond-acceptor geometry; counterion-free formulation for 4-isomer [1] |
| Conditions | Predicted pKₐ (ACD/Labs or similar), DMSO solubility measurement, structural comparison via SMILES: O=C(c1ccncc1)C1CCNCC1 (4-isomer) vs. O=C(c1ncccc1)C1CCNCC1 (2-isomer) |
Why This Matters
A procurement specification for the 4-pyridyl free base cannot be fulfilled by the 2- or 3-pyridyl salt forms because the difference in counterion mass, solubility, and hydrogen-bond geometry directly alters downstream reaction stoichiometry, crystallization behavior, and biological assay outcomes.
- [1] ChemSrc. 4-(Piperidine-4-carbonyl)pyridine – CAS 1538093-52-5, Molecular Formula C₁₁H₁₄N₂O, MW 190.24, SMILES: O=C(c1ccncc1)C1CCNCC1. Published 2024-09-04. Available at: https://m.chemsrc.com/en/cas/1538093-52-5 View Source
